

# Application Notes: Baricitinib in Primary Human Immune Cell Cultures

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#### Introduction

Baricitinib is a selective and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These intracellular enzymes are crucial for the signaling pathways of numerous cytokines and growth factors that regulate inflammation and immune responses.[2][4] By blocking the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, baricitinib effectively dampens the signaling of pro-inflammatory cytokines, making it a valuable tool for studying immune modulation in vitro.[1][2] These application notes provide an overview of the use of baricitinib in primary human immune cell cultures, its effects on various immune cell subsets, and its mechanism of action.

## Mechanism of Action

Cytokine binding to their receptors on the surface of immune cells activates associated JAKs. [1] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation.[1][5] Baricitinib exerts its immunomodulatory effects by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and IFN-y. [1][4]

Applications in Primary Human Immune Cell Cultures



Baricitinib can be utilized in a variety of in vitro assays to study its effects on primary human immune cells, including:

- T Cell Proliferation and Differentiation: Baricitinib has been shown to suppress the
  proliferation of human CD4+ T cells and inhibit their differentiation into pro-inflammatory Th1
  and Th17 subsets.[1][6][7]
- B Cell Function: It can inhibit the differentiation of B cells into antibody-producing plasmablasts.[1][6]
- Dendritic Cell (DC) Maturation and Function: Baricitinib can suppress the expression of costimulatory molecules like CD80 and CD86 on monocyte-derived dendritic cells (MoDCs), which is crucial for T cell activation.[1][5][6] It also reduces the production of type I interferon (IFN) by plasmacytoid dendritic cells (pDCs).[5][6]
- Monocyte and Macrophage Activity: The compound can modulate cytokine production by monocytes and macrophages.
- Cytokine Release Assays: Baricitinib is effective in reducing the secretion of key proinflammatory cytokines, including IL-1β, IL-6, and TNF-α, in response to stimuli.[8]

# **Data Presentation**

Table 1: IC50 Values of Baricitinib for STAT Phosphorylation in Human PBMCs

Cell Type	Stimulus	Phosphorylate d STAT	Baricitinib IC50 (nM)	Reference
CD4+ T Cells	IL-6	pSTAT3	47	[9]
Monocytes	IFN-γ	pSTAT1	5.3	[9]
Monocytes	IL-6	pSTAT3	40	[9]
NK Cells	IL-15	pSTAT5	280	[9]
B Cells	IFN-α	pSTAT1	11	[9]

Table 2: Effects of Baricitinib on Immune Cell Functions



Immune Cell Type	Function Assessed	Effect of Baricitinib	Reference
CD4+ T Cells	Proliferation	Inhibition	[1][6][7]
Naive CD4+ T Cells	Th1 Differentiation (IFN-y production)	Inhibition	[6][10]
Naive CD4+ T Cells	Th17 Differentiation (IL-17 production)	Inhibition	[6][10]
B Cells	Differentiation to Plasmablasts	Inhibition	[1][6]
B Cells	IL-6 Production	Inhibition	[6]
Monocyte-derived DCs	CD80/CD86 Expression	Suppression	[1][5][6]
Plasmacytoid DCs	Type I IFN Production	Suppression	[5][6]

# **Experimental Protocols**

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[11][12][13]

### Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS)
- Ficoll-Paque<sup>™</sup> or Lymphoprep<sup>™</sup> (density 1.077 g/mL)[11]
- 50 mL conical tubes
- · Sterile pipettes
- Centrifuge



- Dilute the whole blood 1:1 with sterile PBS at room temperature.[12][13]
- Carefully layer the diluted blood over the Ficoll-Paque<sup>™</sup> in a new 50 mL conical tube, avoiding mixing of the layers.[11][12] A typical ratio is 15 mL of Ficoll-Paque<sup>™</sup> for 30 mL of diluted blood.
- Centrifuge at 800-1000 x g for 20-30 minutes at room temperature with the brake off.[11][12]
- After centrifugation, four distinct layers will be visible: plasma at the top, followed by a "buffy coat" layer of PBMCs, the Ficoll-Paque™ layer, and red blood cells/granulocytes at the bottom.
- Carefully aspirate the PBMC layer using a sterile pipette and transfer to a new 50 mL conical tube.[11][12]
- Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300-400 x g for 10 minutes at room temperature.[12][13]
- Discard the supernatant and repeat the wash step.
- Resuspend the final PBMC pellet in the appropriate cell culture medium for downstream applications.

Protocol 2: T Cell Proliferation Assay

This protocol outlines a method to assess the effect of baricitinib on T cell proliferation.

### Materials:

- Isolated human naive CD4+ T cells
- Complete RPMI-1640 medium
- Anti-CD3 and anti-CD28 antibodies
- Baricitinib



- [3H]-thymidine
- 96-well flat-bottom plate
- Cell harvester and scintillation counter

- Plate naive CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
- Pre-treat the cells with various concentrations of baricitinib for 1 hour.
- Stimulate the T cells with anti-CD3 (1 μg/mL) and anti-CD28 (1 μg/mL) antibodies.[10]
- Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
- Pulse the cells with 1 μCi/well of [3H]-thymidine for the final 18 hours of incubation.
- Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.
- Data is expressed as counts per minute (CPM).

## Protocol 3: Cytokine Quantification by ELISA

This protocol describes the measurement of cytokine (e.g., IL-6) production from immune cells using a sandwich ELISA.[14][15][16]

#### Materials:

- Cell culture supernatants from stimulated immune cells treated with or without baricitinib
- ELISA plate
- Capture antibody (e.g., anti-human IL-6)
- Detection antibody (e.g., biotinylated anti-human IL-6)
- Recombinant cytokine standard



- Streptavidin-HRP
- TMB substrate
- Stop solution
- Wash buffer
- Plate reader

- Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[14]
- Wash the plate and block non-specific binding sites.
- Add cell culture supernatants and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.
- Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
- Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
- Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
- Add the stop solution and read the absorbance at 450 nm using a plate reader.
- Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 4: Analysis of STAT3 Phosphorylation by Phosphoflow Cytometry

This protocol details the measurement of intracellular phosphorylated STAT3 (pSTAT3) in response to cytokine stimulation.[17][18][19][20]

#### Materials:

Isolated PBMCs or whole blood

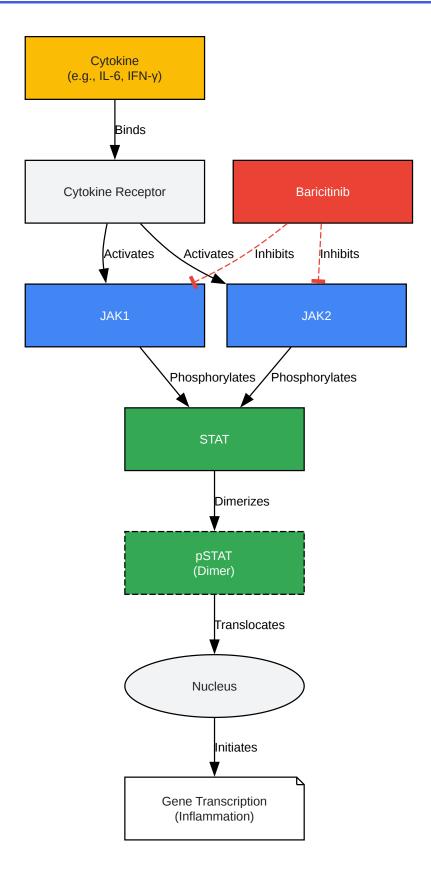


- Recombinant human IL-6
- Baricitinib
- Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
- Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
- Fluorochrome-conjugated antibodies: anti-CD4, anti-pSTAT3 (pY705)
- Flow cytometer

- Aliquot 100 μL of whole blood or 1 x 10<sup>6</sup> PBMCs per tube.
- Pre-treat cells with baricitinib or vehicle control for 1 hour at 37°C.
- Stimulate the cells with rhIL-6 (e.g., 10 ng/mL) for 15 minutes at 37°C.[19]
- Immediately fix the cells by adding pre-warmed fixation buffer and incubate for 10 minutes at 37°C.
- Permeabilize the cells by adding ice-cold permeabilization buffer and incubate on ice for 30 minutes.
- · Wash the cells with staining buffer.
- Stain with fluorochrome-conjugated anti-CD4 and anti-pSTAT3 antibodies for 60 minutes at room temperature in the dark.[19]
- Wash the cells and resuspend in staining buffer.
- Acquire data on a flow cytometer and analyze the pSTAT3 signal in the CD4+ T cell population.

# **Mandatory Visualization**

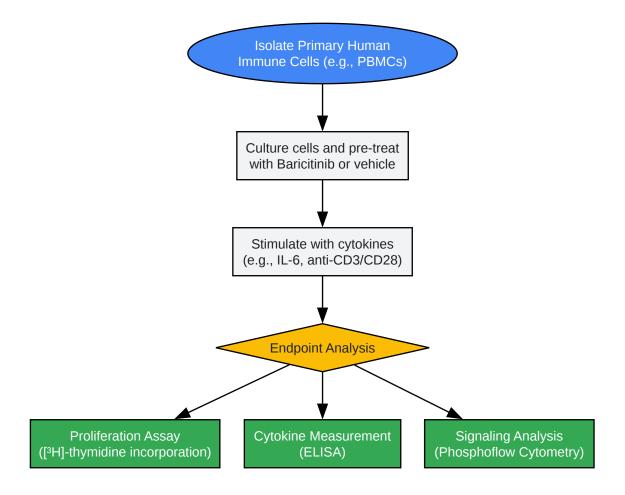




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Caption: Baricitinib inhibits the JAK-STAT signaling pathway.





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Caption: General workflow for studying Baricitinib's effects.

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# Methodological & Application





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